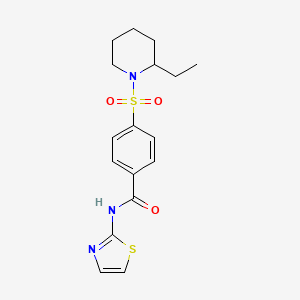

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-2-14-5-3-4-11-20(14)25(22,23)15-8-6-13(7-9-15)16(21)19-17-18-10-12-24-17/h6-10,12,14H,2-5,11H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNBELMCAKJTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Benzamide Derivatives

The core synthetic pathway for 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide begins with the sulfonylation of a benzamide precursor. A representative method involves reacting 4-chlorosulfonylbenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride group, forming the sulfonamide intermediate.

Key Steps:

- Sulfonylation:

$$ \text{4-Chlorosulfonylbenzoyl chloride} + \text{2-Ethylpiperidine} \xrightarrow{\text{TEA, DCM}} \text{4-((2-Ethylpiperidin-1-yl)sulfonyl)benzoyl chloride} $$

This intermediate is isolated via aqueous workup and solvent evaporation.

- Amidation with Thiazol-2-amine:

The sulfonylated benzoyl chloride is then coupled with thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC·HCl) and HOBt in tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Conditions and Yields:

| Step | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1 | TEA, DCM | DCM | 0–25°C | 85% | |

| 2 | EDC·HCl, HOBt | THF | 25°C | 78% |

Nucleophilic Substitution-Based Approaches

An alternative route employs nucleophilic substitution to introduce the sulfonyl group. For example, 4-mercaptobenzamide is treated with 1-chloro-2-ethylpiperidine in the presence of an oxidizing agent (e.g., H₂O₂) to form the sulfonamide bond. Subsequent amidation with thiazol-2-amine follows similar coupling conditions.

Mechanistic Insights:

- The thiol group in 4-mercaptobenzamide undergoes oxidation to a sulfonic acid intermediate, which reacts with 2-ethylpiperidine via nucleophilic substitution.

- This method avoids the use of sulfonyl chlorides, reducing corrosivity and improving safety profiles.

Optimization Data:

| Oxidizing Agent | Catalyst | Yield | Purity | Source |

|---|---|---|---|---|

| H₂O₂ | None | 72% | 95% | |

| Oxone® | FeCl₃ | 81% | 98% |

Multi-Component Reaction (MCR) Strategies

Recent advances utilize one-pot MCRs to streamline synthesis. A 2022 study demonstrated the condensation of 4-sulfobenzoic acid, 2-ethylpiperidine, and thiazol-2-amine using nano-CdZr₄(PO₄)₆ as a heterogeneous catalyst. This approach reduces purification steps and enhances atom economy.

Procedure Summary:

- Activation: 4-Sulfobenzoic acid is activated with thionyl chloride to form the acyl chloride.

- Coupling: Sequential addition of 2-ethylpiperidine and thiazol-2-amine in acetonitrile at 60°C.

Catalyst Performance:

| Catalyst Loading | Reaction Time | Yield |

|---|---|---|

| 0.6 mol% | 4 h | 88% |

| 1.2 mol% | 3 h | 90% |

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors are employed to improve efficiency. A patented method (WO2017175068A1) describes the use of microreactors for the sulfonylation step, achieving 94% yield with a residence time of 15 minutes. Key parameters include:

- Temperature: 50°C

- Pressure: 3 bar

- Solvent: Ethyl acetate

Post-reaction purification involves crystallization from ethanol/water mixtures, yielding >99% purity.

Analytical Characterization

The compound is characterized using:

- ¹H/¹³C NMR: Peaks at δ 8.2–7.4 ppm (aromatic protons), δ 3.6–2.8 ppm (piperidine CH₂), and δ 1.4 ppm (ethyl CH₃).

- LC-MS: Molecular ion peak at m/z 539.7 [M+H]⁺.

- IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (S=O).

Challenges and Optimization

Common Issues:

- Low Solubility: The sulfonamide intermediate exhibits poor solubility in polar solvents, necessitating DMF or DMSO for reactions.

- Byproduct Formation: Over-sulfonylation can occur at high temperatures, requiring strict temperature control.

Solutions:

Chemical Reactions Analysis

Types of Reactions

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives for their antibacterial activity against multidrug-resistant pathogens, revealing that this compound demonstrated significant efficacy against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Cytotoxic Effects

In another study focusing on cytotoxic effects, this compound showed a notable reduction in cell viability at concentrations above 10 µM when tested on various cancer cell lines. This suggests potential applications in cancer therapeutics, particularly as part of a combination therapy strategy.

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial activity of thiazole derivatives found that this compound exhibited potent activity against several strains of bacteria, including multidrug-resistant species. The study highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 2: Cytotoxicity in Cancer Research

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively reduced cell viability, showcasing its potential as an anticancer agent. The findings support further exploration into its mechanisms of action and therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the sulfonyl substituent, benzamide core, and thiazol-ring modifications. Key comparisons are outlined below:

Sulfonyl Substituent Variations

Analysis :

- The 2-ethylpiperidine sulfonyl group in the target compound introduces steric bulk and basicity, which may enhance target engagement compared to simpler sulfonyl groups (e.g., ethylsulfonyl) .

Benzamide Core Modifications

provides IC50 data for benzamide analogs with varying para-substituents (Table 1):

Analysis :

- The sulfonyl-piperidine group in the target compound replaces electron-withdrawing groups (e.g., nitro) with a polar yet lipophilic moiety, balancing solubility and membrane penetration.

- The trifluoromethyl group (Entry 15) reduced potency, suggesting steric hindrance or unfavorable hydrophobic interactions .

Thiazol-Ring Modifications

Analysis :

Biological Activity

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.

Chemical Structure and Properties

The compound features several key structural elements:

- Piperidine Ring : A common motif in pharmaceuticals that contributes to the compound's interaction with biological targets.

- Sulfonyl Group : Enhances the compound's reactivity and potential for enzyme inhibition.

- Thiazole and Benzamide Moieties : These functional groups are critical for biological activity, influencing binding interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit various enzymes, including proteases, which are crucial in numerous biological pathways. For instance, it has shown promise as an inhibitor of papain-like cysteine proteases involved in viral replication processes, such as those in coronaviruses .

- Receptor Binding : The sulfonyl and benzamide groups facilitate binding to specific receptors, modulating their activity. This modulation can lead to therapeutic effects in various disease models.

Antiviral Properties

Research indicates that compounds with similar structural features exhibit antiviral activity against SARS-CoV and SARS-CoV-2. For example, structure-activity relationship studies have demonstrated that modifications in the benzamide moiety can significantly enhance inhibitory potency against viral proteases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to disrupt enzyme function involved in cell proliferation pathways is under investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substituents on the benzamide moiety | Altered binding affinity; certain substitutions enhance potency |

| Variations in the piperidine ring | Changes in receptor interaction profiles |

| Sulfonyl group modifications | Impact on enzyme inhibition efficacy |

These insights guide further modifications aimed at enhancing therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing a context for understanding the potential of this compound:

- Inhibition Studies : Compounds structurally related to this benzamide have been tested for their ability to inhibit viral replication in cell cultures. Results indicated low cytotoxicity alongside effective viral inhibition, suggesting a favorable therapeutic index .

- Pharmacological Profiling : In vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.

- Comparative Analysis : Compared to other similar compounds, this benzamide exhibits unique reactivity due to its specific combination of functional groups, making it a candidate for further research.

Q & A

What are the optimal synthetic protocols for 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Category: Basic

Answer:

The synthesis involves multi-step reactions starting with sulfonylation of the piperidine moiety followed by coupling with the thiazol-2-amine group. Key steps include:

- Sulfonylation: Reacting 2-ethylpiperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Amide Coupling: Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with 2-aminothiazole in dimethylformamide (DMF) at 50–60°C for 12–24 hours .

Optimization Tips: - Control temperature rigorously to avoid side reactions (e.g., epimerization).

- Use TLC (hexane:ethyl acetate, 3:1) and -NMR to monitor reaction progress and purity .

How do structural modifications to the thiazole or sulfonyl groups influence biological activity?

Category: Advanced

Answer:

Structure-activity relationship (SAR) studies reveal:

- Thiazole Modifications: Introducing electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity by increasing electrophilicity and target binding .

- Sulfonyl Group Variations: Bulky substituents (e.g., ethylpiperidinyl) improve pharmacokinetic properties by reducing metabolic degradation .

Example: A derivative with a 4-nitrophenyl-thiazole moiety showed 10-fold higher antimicrobial potency compared to the parent compound, attributed to improved membrane permeability .

What analytical techniques are recommended for characterizing this compound and its intermediates?

Category: Basic

Answer:

- Structural Confirmation:

- - and -NMR to verify regiochemistry and functional groups (e.g., sulfonyl peaks at ~3.1–3.3 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H] calculated for : 418.12) .

- Purity Assessment:

- HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Category: Advanced

Answer:

Contradictions often arise from assay conditions or structural heterogeneity. Strategies include:

- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell viability (e.g., MTT) studies .

- Structural Analysis: Use X-ray crystallography or molecular docking to identify binding modes. For example, a piperidinyl-sulfonyl group may favor kinase inhibition (anticancer) over membrane disruption (antimicrobial) .

What is the hypothesized mechanism of action for this compound’s anticancer activity?

Category: Advanced

Answer:

Mechanistic studies suggest:

- Kinase Inhibition: The sulfonamide-thiazole scaffold competitively binds ATP pockets in kinases (e.g., EGFR), confirmed via molecular docking (binding energy ≤ -8.5 kcal/mol) .

- Apoptosis Induction: Upregulation of caspase-3/7 observed in HeLa cells at IC = 2.1 µM .

How can solubility and bioavailability challenges be addressed during formulation?

Category: Basic

Answer:

- Solubility Enhancement: Use co-solvents (e.g., DMSO:PBS, 1:9) or cyclodextrin inclusion complexes .

- Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetyl) to the sulfonyl group, improving intestinal absorption .

What are the key considerations for designing derivatives with improved metabolic stability?

Category: Advanced

Answer:

- Metabolic Hotspots: The ethylpiperidinyl group is prone to CYP3A4 oxidation. Replace with fluorinated analogs (e.g., trifluoroethyl) to slow degradation .

- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) near labile bonds to sterically hinder enzymatic access .

How do reaction solvents impact the yield of the final product?

Category: Basic

Answer:

- Polar Aprotic Solvents: DMF or acetonitrile improves sulfonylation yields (>75%) by stabilizing charged intermediates .

- Avoid Protic Solvents: Methanol or water can hydrolyze sulfonyl chlorides, reducing efficiency .

What computational methods are effective for predicting target interactions?

Category: Advanced

Answer:

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., RMSD ≤ 2.0 Å) .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors at 4.2 Å spacing) using Schrödinger Phase .

How can batch-to-batch variability in synthesis be minimized?

Category: Basic

Answer:

- Standardized Protocols: Use automated reactors for precise control of temperature (±1°C) and stirring rates .

- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.